molecular formula C8H3F2NO2 B159583 5-Cyano-2,2-difluoro-1,3-benzodioxole CAS No. 135132-34-2

5-Cyano-2,2-difluoro-1,3-benzodioxole

Cat. No. B159583
CAS RN: 135132-34-2
M. Wt: 183.11 g/mol
InChI Key: VMJNTFXCTXAXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyano-2,2-difluoro-1,3-benzodioxole, also known as 2,2-Difluoro-1,3-benzodioxole-5-carbonitrile, is a chemical compound with the empirical formula C8H3F2NO2 . It is a useful difluoromethylated building block for the synthesis of various benzodioxole-containing pharmaceutical active compounds .


Synthesis Analysis

The synthesis of 2,2-difluoro-1,3-benzodioxole, a related compound, is prepared by the reaction of 2,2-dichloro-1,3-benzodioxole with potassium fluoride in the presence of an effective quantity of a catalyst selected from potassium hydrogen fluoride, sodium hydrogen fluoride, cesium hydrogen fluoride, rubidium hydrogen fluoride, and quaternary ammonium hydrogen fluoride .


Molecular Structure Analysis

The molecular weight of this compound is 183.11 . The SMILES string representation of the molecule is FC1(F)Oc2ccc(cc2O1)C#N .


Physical And Chemical Properties Analysis

This compound is a solid substance with a melting point of 58-62 °C .

Scientific Research Applications

Antimicrobial Compounds from Cyanobacteria Cyanobacteria are recognized for their diverse chemical compounds with significant antimicrobial activity. Studies have identified various cyanobacterial compounds or cyano-compounds that exhibit potent antimicrobial properties against multidrug-resistant (MDR) pathogenic bacteria, fungi, and Mycobacterium tuberculosis. These compounds, which belong to different chemical classes such as alkaloids, aromatic compounds, cyclic depsipeptides, and polyketides, highlight the potential of cyanobacteria as a source of new antimicrobial agents. The research emphasizes the need for further exploration of cyanobacterial compounds for pharmaceutical applications (S. S. Swain, S. K. Paidesetty, R. Padhy, 2017).

Synthetic Approaches for Benzimidazoles, Quinoxalines, and Benzodiazepines Recent advancements in synthetic chemistry have facilitated the development of benzimidazoles, quinoxalines, and benzodiazepines from o-phenylenediamines using various electrophilic reagents. These compounds have shown a broad range of biological activities and applications in drug discovery. The review of these synthetic methods and their biological implications suggests that 5-Cyano-2,2-difluoro-1,3-benzodioxole could play a role in the synthesis or structural modification of these compounds, offering new pathways for creating drugs with enhanced efficacy (M. Ibrahim, 2011).

Indole Synthesis Classification The classification of indole synthesis provides a framework for understanding the variety of methods used to create indole alkaloids, a class of compounds with notable organic synthesis interest. Given the structural similarities and reactive properties, this compound could be relevant in the synthesis or modification of indole compounds, contributing to the discovery of new methods and applications in organic chemistry and pharmacology (D. Taber, Pavan K. Tirunahari, 2011).

Supramolecular Chemistry of Benzene-1,3,5-tricarboxamide Benzene-1,3,5-tricarboxamide (BTA) compounds demonstrate significant importance in supramolecular chemistry, with applications ranging from nanotechnology to biomedical fields. The ability of BTAs to form one-dimensional, nanometer-sized rod-like structures through H-bonding showcases the potential for this compound to contribute to the development of novel supramolecular assemblies, enhancing the utility of such compounds in various scientific and industrial applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2,2-difluoro-1,3-benzodioxole-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-8(10)12-6-2-1-5(4-11)3-7(6)13-8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMJNTFXCTXAXTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C#N)OC(O2)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371732
Record name 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

135132-34-2
Record name 2,2-Difluoro-2H-1,3-benzodioxole-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50371732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 135132-34-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.